Pteroyl-L-tyrosine
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Overview
Description
Pteroyl-L-tyrosine is a compound that combines the structures of pteroyl and L-tyrosine Pteroyl refers to the pteridine ring system, which is a core structure in folic acid, while L-tyrosine is an aromatic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pteroyl-L-tyrosine typically involves the conjugation of pteroyl and L-tyrosine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the compound. These methods can be more environmentally friendly and cost-effective compared to traditional chemical synthesis. For example, metabolic engineering of Escherichia coli has been employed to enhance the production of L-tyrosine, which can then be conjugated with pteroyl groups .
Chemical Reactions Analysis
Types of Reactions
Pteroyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The pteroyl group can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The aromatic ring of L-tyrosine can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Pteroyl-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, such as in the development of drugs targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of Pteroyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The pteroyl group can mimic the structure of folic acid, allowing it to bind to folate receptors and enzymes involved in folate metabolism. The L-tyrosine moiety can participate in protein synthesis and signal transduction pathways by acting as a substrate for tyrosine kinases, which phosphorylate tyrosine residues on proteins .
Comparison with Similar Compounds
Similar Compounds
L-tyrosine: An aromatic amino acid involved in protein synthesis and neurotransmitter production.
Pteroylglutamic acid (Folic acid): A vitamin essential for DNA synthesis and repair.
N-acetyl-L-tyrosine: A modified form of L-tyrosine with enhanced stability and solubility.
Uniqueness
Pteroyl-L-tyrosine is unique due to its dual functionality, combining the properties of both pteroyl and L-tyrosine. This allows it to participate in a wider range of biochemical processes and makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C23H21N7O5 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H21N7O5/c24-23-29-19-18(21(33)30-23)27-15(11-26-19)10-25-14-5-3-13(4-6-14)20(32)28-17(22(34)35)9-12-1-7-16(31)8-2-12/h1-8,11,17,25,31H,9-10H2,(H,28,32)(H,34,35)(H3,24,26,29,30,33) |
InChI Key |
HINGXELFWYSGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N)O |
Origin of Product |
United States |
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